(S)-BAY 73-6691

概要

説明

(S)-BAY 73-6691は、医薬品化学の分野において重要な関心を集めている化合物です。特に神経疾患の治療における潜在的な治療効果で知られています。この化合物は、脳内のサイクリックグアノシンモノホスファート(cGMP)レベルの調節に重要な役割を果たす酵素であるホスホジエステラーゼ9Aの選択的阻害剤です .

準備方法

合成経路と反応条件: (S)-BAY 73-6691の合成は、いくつかのステップからなり、重要な中間体の調製から始まります。合成経路には通常、特定の試薬と触媒を使用し、目的の立体異性体を達成します。 反応条件は、通常、最終生成物の純度と収率を確保するために、制御された温度とpHレベルを伴います .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、効率とコスト効率の面で最適化されており、反応条件を正確に制御するための自動システムがしばしば使用されます。 高純度試薬と高度な精製技術の使用により、生成される化合物の均一性と品質が確保されます .

化学反応の分析

反応の種類: (S)-BAY 73-6691は、酸化、還元、置換反応などのさまざまな化学反応を起こします。 これらの反応は、化合物の構造を改変し、薬理学的特性を強化するために不可欠です .

一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応は通常、特定の温度と溶媒系など、制御された条件下で行われます .

生成される主要な生成物: this compoundの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 例えば、酸化反応はヒドロキシル化誘導体を生成することがありますが、還元反応は脱酸素化化合物を生成することができます .

科学的研究の応用

Cognitive Enhancement

Mechanism of Action:

(S)-BAY 73-6691 enhances cognitive functions by inhibiting PDE9, which leads to increased levels of cyclic GMP (cGMP) in the brain. This modulation is believed to enhance synaptic plasticity and improve learning and memory processes.

Research Findings:

- A study demonstrated that this compound improved acquisition, consolidation, and retention of long-term memory in rodents. It was particularly effective in social recognition tasks and object recognition tasks, indicating its potential for treating memory deficits associated with aging and neurodegenerative diseases such as Alzheimer’s disease .

- The compound also showed promise in reversing memory deficits induced by scopolamine and MK-801 in various behavioral tasks, suggesting a robust pro-cognitive effect .

Neuroprotection

Potential Applications:

The inhibition of PDE9 has been linked to neuroprotective effects, making this compound a candidate for treating Alzheimer’s disease and other neurodegenerative conditions.

Case Studies:

- Research highlighted that prolonged inhibition of PDE9 with this compound resulted in enhanced nitric oxide (NO) signaling pathways, which are crucial for neuronal health. This indicates its potential role in protecting neurons from degeneration .

- In vivo studies showed that this compound could improve cognitive functions in aged rats, supporting its application in age-related cognitive decline .

Metabolic Disorders

Diabetes Treatment:

this compound has been investigated for its hypoglycemic effects. It has shown efficacy in reducing mRNA expression of key gluconeogenesis enzymes in HepG2 cells, suggesting a potential role in managing diabetes .

| Compound | IC50 (nM) | Selectivity over Other PDEs | Therapeutic Potential |

|---|---|---|---|

| This compound | 0.6 | >150-fold | Alzheimer's, Diabetes |

| PF-04447943 | 21 | High | Alzheimer's |

Erectile Dysfunction

Therapeutic Value:

this compound has been shown to enhance corpus cavernosum relaxation mediated by the NO-cGMP pathway, indicating its potential utility in treating erectile dysfunction . This application stems from its ability to amplify the physiological responses necessary for penile erection.

Pharmacokinetics and Safety

Pharmacokinetic Profile:

Initial studies indicate favorable pharmacokinetic properties for this compound:

作用機序

(S)-BAY 73-6691の作用機序は、サイクリックグアノシンモノホスファートの分解に関与する酵素であるホスホジエステラーゼ9Aの阻害を伴います。 この酵素を阻害することにより、this compoundは脳内のcGMPレベルを増加させ、認知機能と記憶に関連するシグナル伝達経路を強化します .

This compoundの分子標的は、ホスホジエステラーゼ9A酵素とサイクリックグアノシンモノホスファートシグナル伝達経路です。 この化合物によるこれらの標的への影響は、ニューラルネットワーク機能と感覚処理の改善につながります .

類似化合物との比較

(S)-BAY 73-6691は、ホスホジエステラーゼ9Aに対する選択性のために、他のホスホジエステラーゼ阻害剤とは異なります。類似の化合物には、シルデナフィルなどのホスホジエステラーゼ5阻害剤と、ロフルミラストなどのホスホジエステラーゼ4阻害剤があります。 これらの化合物は、異なるホスホジエステラーゼ酵素を標的にし、独特の薬理学的プロファイルを持っています .

類似化合物のリスト:- シルデナフィル(ホスホジエステラーゼ5阻害剤)

- ロフルミラスト(ホスホジエステラーゼ4阻害剤)

- シロスタゾール(ホスホジエステラーゼ3阻害剤)

- イクレペルチン(グリシン輸送体1阻害剤)

生物活性

(S)-BAY 73-6691 is a selective inhibitor of phosphodiesterase 9 (PDE9), a target of interest in various neuropharmacological studies. This compound has been investigated for its potential therapeutic effects, particularly in the context of cognitive enhancement and neuroprotection, especially related to Alzheimer's disease (AD).

BAY 73-6691 enhances the levels of cyclic guanosine monophosphate (cGMP) by inhibiting PDE9, which is responsible for the degradation of cGMP. This increase in cGMP is thought to play a crucial role in modulating synaptic plasticity and memory formation. The compound's effects are primarily mediated through the nitric oxide (NO)/cGMP-protein kinase G (PKG)/cAMP response element-binding protein (CREB) signaling pathway, which is pivotal in learning and memory processes .

Biological Activity and Effects

-

Cognitive Enhancement :

- In rodent models, BAY 73-6691 has demonstrated significant improvements in learning and memory tasks. For instance, it enhanced long-term potentiation (LTP) and improved performance in social recognition and object recognition tasks .

- The compound effectively attenuated memory deficits induced by scopolamine and MK-801, suggesting its potential as a treatment for cognitive impairments associated with aging and neurodegenerative diseases .

-

Neuroprotection :

- Studies indicate that BAY 73-6691 protects against oxidative stress induced by beta-amyloid peptides, which are implicated in AD pathology. In vitro tests showed that BAY 73-6691 alleviated cell viability loss due to Aβ25-35 treatment .

- In vivo studies demonstrated that administration of BAY 73-6691 reduced oxidative damage in the hippocampus and improved spatial memory performance in the Morris water maze test .

Table 1: Summary of Key Research Findings on BAY 73-6691

Case Studies

Case Study: Cognitive Improvement in Aging Models

A study involving aged Fischer 344 X Brown Norway rats indicated that BAY 73-6691 significantly enhanced cognitive functions related to memory retention. The compound was administered at a dose of 10 µM, leading to notable improvements in LTP following weak tetanic stimulation compared to control groups .

Case Study: Neuroprotective Effects Against Alzheimer’s Disease

In a controlled experiment using Aβ25-35 models, BAY 73-6691 was shown to protect against oxidative stress. Mice treated with BAY 73-6691 exhibited less hippocampal damage and improved cognitive function as measured by behavioral tests, highlighting its potential as a therapeutic agent for AD .

特性

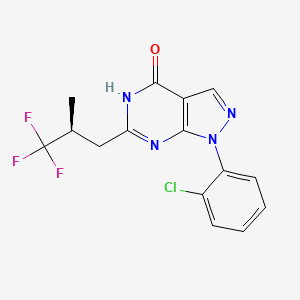

IUPAC Name |

1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPXPXOAFQCNBS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111034 | |

| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794568-91-5 | |

| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=794568-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。